molecular formula C15H5F19O4S B1624200 EINECS 261-799-1 CAS No. 59536-17-3

EINECS 261-799-1

Katalognummer: B1624200
CAS-Nummer: 59536-17-3
Molekulargewicht: 642.23 g/mol
InChI-Schlüssel: PQUGBEJJPGIGIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EINECS 261-799-1 is a chemical compound known for its unique properties and applications. It is a member of the perfluorinated compounds family, which are characterized by their high stability and resistance to degradation. This compound is widely used in various industrial applications, including fire-fighting foams and oil production agents, due to its effectiveness and economic advantages over other similar compounds .

Vorbereitungsmethoden

The synthesis of EINECS 261-799-1 typically involves the reaction of perfluorononyl alcohol with benzenesulfonyl chloride in the presence of a base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale reactions with optimized conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

EINECS 261-799-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfonic acids, while substitution reactions can result in the replacement of the sulfonate group with other functional groups .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a surfactant and emulsifier in various formulations. In biology, it has been studied for its effects on microorganisms, such as Pseudomonas stutzeri, where it has been shown to inhibit growth and affect gene expression . In medicine, it is being explored for its potential use in drug delivery systems due to its stability and biocompatibility. In industry, it is used in fire-fighting foams and oil production agents, providing an economical alternative to other perfluorinated compounds .

Wirkmechanismus

The mechanism of action of EINECS 261-799-1 involves its interaction with cellular structures and enzymes. It has been shown to induce the production of reactive oxygen species (ROS) in microorganisms, leading to oxidative stress and damage to cellular components. This compound also affects the expression of key genes involved in denitrification and oxidative stress responses, further contributing to its toxic effects on microorganisms .

Vergleich Mit ähnlichen Verbindungen

EINECS 261-799-1 is similar to other perfluorinated compounds, such as perfluorooctane sulfonate and perfluorooctanoic acid. it has unique properties that make it more effective in certain applications. For example, it has better degradability and treatability compared to perfluorooctane sulfonate, making it a more environmentally friendly option . Other similar compounds include perfluorodecyl benzene sulfonate and perfluorooctyl benzene sulfonate, which share similar chemical structures and properties .

Eigenschaften

CAS-Nummer

59536-17-3

Molekularformel

C15H5F19O4S

Molekulargewicht

642.23 g/mol

IUPAC-Name

sodium;4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononoxy)benzenesulfonate

InChI

InChI=1S/C15H5F19O4S.Na/c16-7(17,8(18,19)10(22,23)12(26,27)14(30,31)32)9(20,21)11(24,25)13(28,29)15(33,34)38-5-1-3-6(4-2-5)39(35,36)37;/h1-4H,(H,35,36,37);/q;+1/p-1

InChI-Schlüssel

PQUGBEJJPGIGIH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)[O-].[Na+]

Kanonische SMILES

C1=CC(=CC=C1OC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.